molecular formula C9H13NO2 B3426880 (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol CAS No. 55057-81-3

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Cat. No.: B3426880
CAS No.: 55057-81-3
M. Wt: 167.20 g/mol
InChI Key: JUCGVCVPNPBJIG-IUCAKERBSA-N
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Description

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its two chiral centers, making it an enantiomerically pure substance. It is often used as a building block in the synthesis of more complex molecules and has applications in pharmaceuticals and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 2-amino-1-phenyl-1,3-propanedione using a chiral borane reagent can yield the desired product with high enantiomeric purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amine derivatives.

Scientific Research Applications

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved often include enzymatic catalysis or receptor-mediated signaling, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol: The enantiomer of the compound, with similar chemical properties but different biological activity.

    2-Amino-1-phenyl-1,3-propanediol: The racemic mixture of the compound, containing both enantiomers.

Uniqueness

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is unique due to its high enantiomeric purity, which is crucial for applications requiring specific chiral interactions. Its ability to selectively interact with biological targets makes it valuable in pharmaceutical research and development.

Properties

IUPAC Name

(1S,2S)-2-amino-1-phenylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6,10H2/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCGVCVPNPBJIG-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H]([C@H](CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950893
Record name 2-Amino-1-phenylpropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28143-91-1, 55057-81-3
Record name (1S,2S)-2-Amino-1-phenyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28143-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2R)-2-Amino-1-phenyl-1,3-propanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55057-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S(R*,R*))-2-Amino-1-phenylpropane-1,3-diol
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Record name 2-Amino-1-phenylpropane-1,3-diol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [S(R*,R*)]-2-amino-1-phenylpropane-1,3-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
Reactant of Route 2
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
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(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
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(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol
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Reactant of Route 6
(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

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